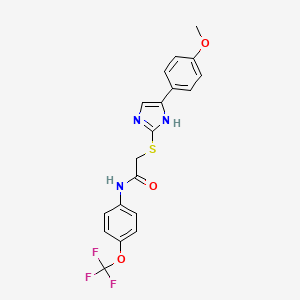

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Beschreibung

This compound features a 1H-imidazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a thioether linkage. The thioether connects to an acetamide moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group.

Eigenschaften

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-23-18(25-16)29-11-17(26)24-13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILLEVQPHAYOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule featuring an imidazole ring, thioether linkage, and acetamide functional group. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Imidazole Ring | A common motif in many bioactive compounds, contributing to biological interactions. |

| Thioether Linkage | Potentially enhances lipophilicity and alters pharmacokinetic properties. |

| Acetamide Group | Often involved in hydrogen bonding, influencing binding affinity to biological targets. |

Antimicrobial Properties

Preliminary studies have indicated that 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibits significant antimicrobial activity. The imidazole moiety is known for its ability to inhibit various enzymes and receptors associated with microbial growth.

- Mechanism of Action : The compound may inhibit specific enzymes critical for the survival of pathogens, including those involved in cell wall synthesis and metabolic pathways.

- Efficacy : In vitro assays have demonstrated that this compound can significantly reduce the viability of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G2/M phase arrest in cancer cell lines.

- Apoptosis Induction : The compound appears to activate caspases, leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies have suggested a reduction in tumor size in xenograft models.

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 25 | Inhibition of proliferation |

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, the compound was tested against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial activity.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on human cancer cell lines. The findings revealed that it reduced cell viability significantly at concentrations above 10 µM and induced apoptosis as confirmed by Annexin V staining.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural variations, synthesis routes, and biological activities of structurally related compounds:

Key Observations

- Electronic Effects : The trifluoromethoxy group in the target compound is more electron-withdrawing than the methoxy group in 2b or the fluorophenyl group in Compound 9 , which may alter binding interactions with enzymes like COX or α-glucosidase.

- Synthesis Complexity : The target compound’s synthesis likely follows simpler routes (e.g., single-step alkylation) compared to triazole-containing analogs requiring cycloaddition .

- Biological Activity: Enzyme Inhibition: Imidazole-thioacetamide derivatives (e.g., Compound 9 ) show COX-1/2 inhibition, suggesting the target compound may share similar mechanisms. Antimicrobial Potential: Benzofuran-oxadiazole analogs (2b ) demonstrate potent antimicrobial activity, but the target’s imidazole core and trifluoromethoxy group may shift selectivity toward eukaryotic targets (e.g., parasites or cancer cells) .

Metabolic and Pharmacokinetic Considerations

- Thioether linkages, as seen in the target compound and Compound 9 , are less prone to hydrolysis than ester or amide bonds, enhancing stability in vivo.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. A common approach is the condensation of substituted aldehydes with amines under acidic or basic conditions, followed by thioether linkage formation. For example, in analogous compounds, potassium carbonate is used as a base to facilitate nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .

- Catalyst use : Transition-metal catalysts (e.g., CuI) or phase-transfer agents improve regioselectivity in heterocyclic coupling steps .

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetic efficiency and thermal decomposition risks .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry. For instance, aromatic proton signals in the 6.5–8.5 ppm range validate substitution patterns on phenyl rings .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1750 cm) and C-S (600–700 cm) confirm acetamide and thioether groups, respectively .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .

- Elemental Analysis : Discrepancies between calculated and experimental C/H/N/S values (>0.3% deviation) indicate impurities or hydration .

Advanced: How can computational docking studies inform the design of derivatives targeting specific enzymes?

Methodological Answer:

Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) predicts binding modes by analyzing interactions between the compound’s pharmacophores and enzyme active sites. For example:

- Hydrogen bonding : The trifluoromethoxy group may interact with hydrophobic pockets, while the imidazole nitrogen could form H-bonds with catalytic residues .

- Docking validation : Compare binding scores (ΔG) of derivatives with parent compounds. A >10% improvement in ΔG suggests enhanced affinity .

- MD Simulations : Follow-up molecular dynamics (100 ns trajectories) assess stability of ligand-receptor complexes under physiological conditions .

Advanced: What strategies resolve discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

Discrepancies often arise from incomplete purification or solvent retention. Mitigation steps include:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove hydrophilic impurities .

- Thermogravimetric Analysis (TGA) : Detect residual solvents or hydration by mass loss between 25–150°C .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) to rule out isotopic interference or adduct formation .

Advanced: How to evaluate structure-activity relationships (SAR) for antimicrobial activity using in vitro assays?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. MIC values <10 µg/mL suggest potent activity .

- SAR Analysis : Modify substituents systematically (e.g., replace methoxy with halogens) and correlate changes with MIC trends. For example, electron-withdrawing groups (e.g., -CF) may enhance membrane penetration .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity (IC > 50 µg/mL) .

Advanced: How to address contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions may stem from assay variability or compound stability. Solutions include:

- Standardized Protocols : Follow CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Stability Testing : Conduct HPLC-MS post-assay to verify compound integrity under experimental conditions (e.g., pH, temperature) .

- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data and identify outliers or confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.